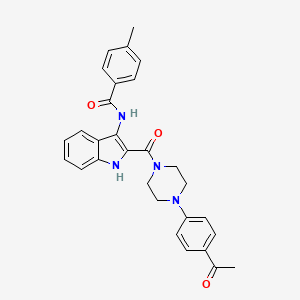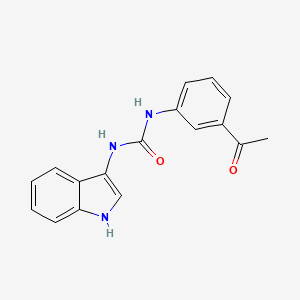
1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea, also known as APIU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. APIU is a urea derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been explored in laboratory experiments.
Scientific Research Applications
Gold-catalyzed Synthesis of Indole Derivatives
A study by Ye et al. (2009) demonstrated an efficient and regioselective synthesis of indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas using gold catalysis in aqueous media. This green chemistry approach highlights the utility of urea derivatives in synthesizing complex indole structures, which are valuable in various chemical syntheses (Deju Ye et al., 2009).
Cobalt-catalyzed Indole Synthesis
Zhang et al. (2016) developed a Co(III)-catalyzed oxidative annulation method to synthesize diverse indoles from N-arylureas and internal alkynes. This work underscores the significance of urea derivatives as directing groups in facilitating the construction of indole frameworks, which are important in medicinal chemistry (Zhuo-Zhuo Zhang et al., 2016).
Urea Derivatives in Environmental Science
Halden and Paull (2004) explored the use of N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, a related compound, for the analysis of triclocarban in aquatic samples. This study highlights the environmental applications of urea derivatives in detecting contaminants in water resources, contributing to environmental monitoring and safety (R. Halden & Daniel H. Paull, 2004).
Molecular Rearrangement Studies
Research by Klásek et al. (2007) on the molecular rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones into indole and imidazolinone derivatives showcases the synthetic utility of urea derivatives in generating novel compounds with potential pharmacological activities (A. Klásek et al., 2007).
Antidepressant Activity Exploration
Matzen et al. (2000) investigated unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. This study illuminates the potential therapeutic applications of urea derivatives in designing new antidepressants, emphasizing the biochemical and pharmacological relevance of these compounds (L. Matzen et al., 2000).
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11(21)12-5-4-6-13(9-12)19-17(22)20-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORNKTVRUMQEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)
![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)
![5-methyl-1-[(3-methylphenyl)methyl]-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2823806.png)
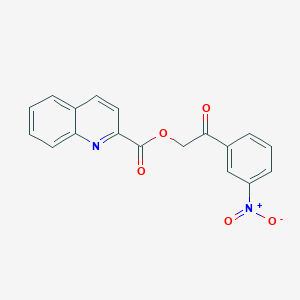
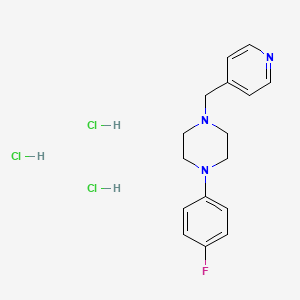
![methyl 5-chloro-4-({[(3-chlorobenzoyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2823813.png)
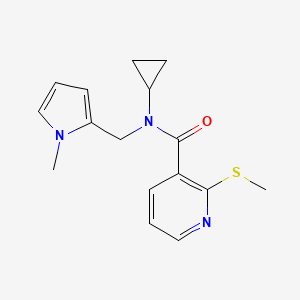

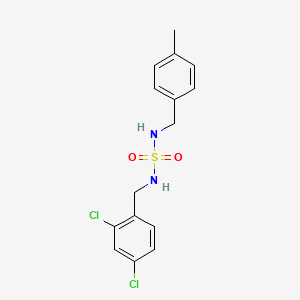
![2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2823820.png)

![N-(2-furylmethyl)-2-({2-[4-(methylthio)phenyl]-5-phenyl-1H-imidazol-4-yl}thio)acetamide](/img/structure/B2823822.png)
